Cas no 176507-62-3 (2H-Isoindole-1-carboxylic acid ethyl ester)

2H-Isoindole-1-carboxylic acid ethyl ester is a versatile heterocyclic compound widely used in organic synthesis and pharmaceutical research. Its structure, featuring an isoindole core with an ester functional group, makes it a valuable intermediate for constructing complex molecules. The ethyl ester moiety enhances solubility and reactivity, facilitating further derivatization under mild conditions. This compound is particularly useful in the development of pharmacologically active agents, including potential inhibitors and ligands. Its stability and well-defined reactivity profile ensure consistent performance in synthetic applications. Researchers favor it for its compatibility with a range of reaction conditions, enabling efficient incorporation into target structures.
2H-Isoindole-1-carboxylic acid ethyl ester structure
176507-62-3 structure
Product Name:2H-Isoindole-1-carboxylic acid ethyl ester
CAS No:176507-62-3
MF:C11H11NO2
MW:189.210542917252
MDL:MFCD20662722
CID:1107854
PubChem ID:44177530
Update Time:2025-10-20

2H-Isoindole-1-carboxylic acid ethyl ester Chemical and Physical Properties

Names and Identifiers

    • 2H-Isoindole-1-carboxylic acid ethyl ester
    • MFCD20662722
    • 2H-Isoindole-1-carboxylicacidethylester
    • ethyl 2H-isoindole-1-carboxylate
    • SCHEMBL1948453
    • SB34302
    • CS-0341826
    • F31219
    • ethyl2H-isoindole-1-carboxylate
    • 176507-62-3
    • MDL: MFCD20662722
    • Inchi: 1S/C11H11NO2/c1-2-14-11(13)10-9-6-4-3-5-8(9)7-12-10/h3-7,12H,2H2,1H3
    • InChI Key: BVPSSFSWWXSMKD-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1=C2C=CC=CC2=CN1)=O

Computed Properties

  • Exact Mass: 189.078978594g/mol
  • Monoisotopic Mass: 189.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 42.1Ų

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2H-Isoindole-1-carboxylic acid ethyl ester Suppliers

Amadis Chemical Company Limited
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(CAS:176507-62-3)2H-Isoindole-1-carboxylic acid ethyl ester
Order Number:A1028259
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:36
Price ($):1082.0
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Additional information on 2H-Isoindole-1-carboxylic acid ethyl ester

Introduction to 2H-Isoindole-1-carboxylic acid ethyl ester (CAS No. 176507-62-3)

2H-Isoindole-1-carboxylic acid ethyl ester, identified by the Chemical Abstracts Service Number (CAS No.) 176507-62-3, is a significant intermediate in the field of organic synthesis and pharmaceutical chemistry. This compound belongs to the isoindole family, a class of heterocyclic structures that have garnered considerable attention due to their diverse biological activities and synthetic utility. The ethyl ester derivative of 2H-isooindole-1-carboxylic acid presents a versatile scaffold for further functionalization, making it a valuable building block in the development of novel therapeutic agents.

The structural framework of 2H-Isoindole-1-carboxylic acid ethyl ester consists of a fused benzene and pyrrole ring system, with an ester group attached to the carboxyl functionality at the 1-position. This particular arrangement imparts unique electronic and steric properties, which are exploited in various synthetic pathways. The isoindole core is known for its stability and reactivity, allowing for modifications at multiple positions while maintaining the integrity of the heterocyclic system. Such characteristics make it an attractive candidate for medicinal chemists seeking to design molecules with enhanced binding affinity and selectivity.

In recent years, there has been a surge in research focused on isoindole derivatives due to their potential applications in drug discovery. Studies have demonstrated that modifications of the isoindole scaffold can lead to compounds with anti-inflammatory, anticancer, and antimicrobial properties. For instance, derivatives of 2H-Isoindole-1-carboxylic acid ethyl ester have been investigated for their ability to inhibit specific enzymes involved in pathological processes. The ester group in this compound provides a handle for further chemical transformations, such as hydrolysis or amidation, enabling the synthesis of more complex molecules tailored for therapeutic purposes.

The synthesis of 2H-Isoindole-1-carboxylic acid ethyl ester typically involves multi-step organic reactions, starting from readily available precursors. Common methodologies include cyclization reactions followed by esterification. Advances in catalytic systems have improved the efficiency and scalability of these processes, making it feasible to produce this compound in larger quantities for industrial applications. The purity and yield of the final product are critical factors that influence its utility in downstream applications, particularly in pharmaceutical research where impurities can affect biological activity.

One of the most compelling aspects of 2H-Isoindole-1-carboxylic acid ethyl ester is its role as a precursor in the development of biologically active molecules. Researchers have leveraged its structure to create libraries of compounds for high-throughput screening (HTS) campaigns. These efforts have led to the identification of novel scaffolds with promising pharmacological profiles. For example, recent publications highlight isoindole derivatives as potent inhibitors of protein-protein interactions relevant to neurodegenerative diseases. The versatility of CAS No. 176507-62-3 as a starting material underscores its importance in modern drug discovery.

The chemical properties of 2H-Isoindole-1-carboxylic acid ethyl ester also make it suitable for materials science applications beyond pharmaceuticals. Its ability to participate in coordination chemistry has been explored in the design of metal-organic frameworks (MOFs) and supramolecular assemblies. These materials exhibit unique properties such as selective gas uptake and catalytic activity, which are valuable in environmental remediation and industrial processes. The ability to fine-tune the electronic and steric environment through structural modifications allows researchers to tailor these materials for specific applications.

In conclusion, 2H-Isoindole-1-carboxylic acid ethyl ester (CAS No. 176507-62-3) represents a cornerstone compound in synthetic chemistry with far-reaching implications. Its utility spans from medicinal chemistry to materials science, driven by its well-defined structural features and reactivity profile. As research continues to uncover new applications for isoindole derivatives, compounds like this will remain indispensable tools for scientists striving to innovate in their respective fields.

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Amadis Chemical Company Limited
(CAS:176507-62-3)2H-Isoindole-1-carboxylic acid ethyl ester
A1028259
Purity:99%
Quantity:1g
Price ($):1082.0
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